molecular formula C8H8ClNO3S B428974 Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate CAS No. 590355-43-4

Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate

Cat. No.: B428974
CAS No.: 590355-43-4
M. Wt: 233.67g/mol
InChI Key: PTLPUZFVMNXYIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate is an organic compound with the molecular formula C8H8ClNO3S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chloroacetyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate typically involves the reaction of thiophene derivatives with chloroacetyl chloride and methanol. One common method includes the following steps:

    Starting Material: Thiophene-3-carboxylic acid is used as the starting material.

    Chloroacetylation: The thiophene-3-carboxylic acid is reacted with chloroacetyl chloride in the presence of a base such as pyridine to form 2-[(chloroacetyl)amino]thiophene-3-carboxylic acid.

    Esterification: The resulting acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted thiophene derivatives.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The thiophene ring may also interact with biological membranes, affecting their function and integrity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(chloroacetyl)amino]-4-(2-chlorophenyl)thiophene-3-carboxylate
  • Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate
  • Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate

Uniqueness

Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its chloroacetyl group provides a reactive site for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3S/c1-13-8(12)5-2-3-14-7(5)10-6(11)4-9/h2-3H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLPUZFVMNXYIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.